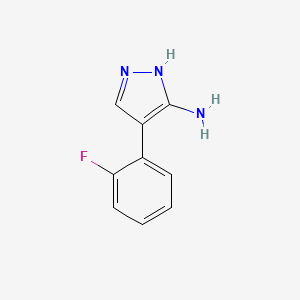

4-(2-fluorophenyl)-1H-pyrazol-3-amine

Descripción

Historical Development of Pyrazole (B372694) Chemistry and Related Amines

The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr first using the term "pyrazole" in 1883. wikipedia.orgijraset.com A classical method for synthesizing the pyrazole ring was developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane (B1218177). wikipedia.org A pivotal moment in pyrazole synthesis was the development of the Knorr pyrazole synthesis, an organic reaction that converts a hydrazine (B178648) or its derivatives and a 1,3-dicarbonyl compound into a pyrazole using an acid catalyst. ijraset.compharmajournal.net Substituted pyrazoles are also commonly prepared through the condensation of 1,3-diketones with hydrazine. wikipedia.orgpharmajournal.net

Aminopyrazoles, a subset of the pyrazole family, have garnered significant interest from the scientific community due to their notable biological properties. chim.it One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the condensation of hydrazine with β-ketonitriles. chim.it The synthesis of 5-aminopyrazoles has been achieved through various routes, including the reaction of hydrazine with β-ketonitriles and malononitrile (B47326) derivatives. beilstein-journals.org These synthetic methodologies have laid the groundwork for the creation of a diverse array of pyrazole-based compounds, including 4-(2-fluorophenyl)-1H-pyrazol-3-amine.

Significance of Fluorine Substitution in Aromatic Systems within Pyrazole Frameworks

The incorporation of fluorine into organic molecules, particularly in aromatic systems like the phenyl group of this compound, imparts a range of unique and beneficial properties. tandfonline.com Fluorine's high electronegativity, the strongest of all elements, induces powerful electronic effects, typically acting as an electron-withdrawing group. olemiss.edu This can significantly alter the physicochemical and pharmacokinetic properties of a molecule. tandfonline.com

The substitution of hydrogen with fluorine on an aromatic ring has profound effects on its electronic and steric characteristics. numberanalytics.com Fluorine's electron-withdrawing nature can decrease the reactivity of the aromatic ring towards electrophilic substitution. numberanalytics.com Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, pKa, and metabolic stability. olemiss.eduacs.org In the context of medicinal chemistry, these modifications can lead to enhanced binding affinity to target proteins, improved membrane permeability, and reduced in vivo metabolism. tandfonline.comolemiss.edu

The carbon-fluorine bond is stronger than a carbon-hydrogen bond, contributing to the increased metabolic stability of fluorinated compounds. tandfonline.com Despite its strong electronegativity, the van der Waals radius of fluorine is comparable to that of hydrogen, allowing it to act as a bioisostere for hydrogen without significantly increasing the molecule's size. tandfonline.comolemiss.edu This combination of electronic and steric properties makes fluorine a valuable tool in drug design and the development of advanced materials. tandfonline.comnumberanalytics.com

Positioning of this compound within the Landscape of Advanced Organic Intermediates

This compound serves as a crucial building block, or advanced organic intermediate, in the synthesis of more complex molecules with a wide range of applications, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com The pyrazole core is a recognized pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.com

The presence of the 2-fluorophenyl group on the pyrazole ring is of particular significance. As discussed, the fluorine atom can enhance the biological activity and improve the drug-like properties of the final compound. nih.govbenthamscience.com The amine group at the 3-position of the pyrazole ring provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of derivative compounds. 5-Aminopyrazoles are extensively used as synthons for designing and constructing a variety of fused pyrazoloazines with potential medicinal interest. beilstein-journals.org

The strategic combination of the pyrazole scaffold, the influential fluorine substituent, and the reactive amine group positions this compound as a high-value intermediate for the development of novel therapeutic agents and functional materials.

Review of Academic Literature Trends Concerning Substituted Pyrazole Derivatives

Academic interest in pyrazole and its derivatives has grown exponentially, with a significant portion of publications on this topic appearing in recent years. sci-hub.se This surge in research is driven by the diverse biological activities and versatile applications of these compounds. ias.ac.inglobalresearchonline.net

Recent literature reviews highlight several key trends in pyrazole chemistry:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize substituted pyrazoles. ias.ac.inmdpi.com This includes the use of green chemistry principles, such as nano-ZnO catalysis, to improve reaction yields and reduce environmental impact. pharmajournal.netnih.gov

Exploration of Biological Activities: A vast body of research is dedicated to investigating the pharmacological potential of pyrazole derivatives. mdpi.comnih.gov Studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity. nih.gov

Focus on Fluorinated Pyrazoles: The unique properties conferred by fluorine have led to a specific focus on fluorinated pyrazole derivatives in medicinal and agrochemical research. nih.govsci-hub.se These compounds have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant area of research involves understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.gov These studies are crucial for the rational design of more potent and selective therapeutic agents.

The ongoing and intensive research into substituted pyrazoles underscores their importance in contemporary chemical science and their potential for future applications in medicine and technology.

| Property | Description |

| Van der Waals Radius | The van der Waals radius of fluorine (1.47 Å) is similar to that of hydrogen (1.20 Å), allowing for bioisosteric replacement without significant steric hindrance. tandfonline.comacs.org |

| Electronegativity | Fluorine is the most electronegative element (Pauling scale value of 3.98), leading to strong electron-withdrawing inductive effects. olemiss.edu |

| Bond Strength | The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, contributing to increased metabolic stability. tandfonline.com |

| Lipophilicity | The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. benthamscience.commdpi.com |

| pKa Modulation | Due to its strong inductive effect, fluorine can lower the pKa of nearby acidic or basic functional groups. olemiss.eduacs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYBOGZFCTUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 2 Fluorophenyl 1h Pyrazol 3 Amine

Classical Routes for Pyrazole-3-amine Synthesis: Adaptations for 4-(2-fluorophenyl)-1H-pyrazol-3-amine

Classical methods for constructing the pyrazole (B372694) ring remain foundational in organic synthesis. These routes typically involve the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. For a target like this compound, these methods are adapted by incorporating the 2-fluorophenyl moiety into one of the key starting materials.

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocycles, including pyrazoles. mdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile. mdpi.com A common approach for pyrazole synthesis is the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.org

To synthesize this compound, a plausible cycloaddition strategy would involve the reaction of a (2-fluorophenyl)-substituted alkyne with a diazo compound bearing a nitrogen functionality that can be converted to an amine. For instance, the reaction of (2-fluorophenyl)acetylene with diazomethane (B1218177) would yield 4-(2-fluorophenyl)-1H-pyrazole, which would then require subsequent nitration and reduction at the 3-position, a multi-step and often low-yielding process with regioselectivity challenges.

A more direct, albeit complex, approach involves nitrile imines as 1,3-dipoles. Nitrile imines, generated in situ, can react with enamines or other alkene derivatives. nih.govresearchgate.net The use of alkene surrogates for alkynes, such as a trisubstituted bromoalkene, can also be employed to control regioselectivity, leading to aromatization through the loss of HBr. nih.gov Another specialized variant uses sydnones, which are mesoionic compounds, as synthons for 1,3-dipoles. mdpi.comresearchgate.net Research has demonstrated the synthesis of 1-(2-fluorophenyl)pyrazoles through the 1,3-dipolar cycloaddition of a 3-aryl sydnone (B8496669) (where the aryl group is 2-fluorophenyl) with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comresearchgate.net While this places the fluorophenyl group at the N1 position, it confirms the utility of fluorinated precursors in such cycloadditions. Adapting this for C4 substitution would require a different set of precursors, such as reacting a suitable nitrile imine with a (2-fluorophenyl)-substituted alkene.

Condensation reactions are the most common and versatile methods for pyrazole synthesis. The archetypal Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound. beilstein-journals.org For the synthesis of 3-aminopyrazoles specifically, the key precursor is often a β-ketonitrile. chim.it

A direct and widely applicable route to this compound involves the condensation of hydrazine with a suitably substituted β-ketonitrile. The synthesis would begin with the preparation of 2-(2-fluorobenzoyl)acetonitrile or its equivalent. This can be achieved through a Claisen condensation between 2-fluoroacetophenone (B1329501) and a cyanide source, or from 2-fluorophenylacetonitrile (B44652) and an acylating agent. chim.itnih.gov The resulting β-ketonitrile, 3-(2-fluorophenyl)-3-oxopropanenitrile (B17066), can then be cyclized with hydrazine hydrate (B1144303). The reaction proceeds via initial attack of hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group to form the 3-aminopyrazole (B16455) ring.

Another prominent pathway involves the reaction of hydrazine with α,β-unsaturated nitriles that have a leaving group at the β-position. chim.it This method can be adapted by first performing a Claisen-Schmidt condensation. nih.govjove.com This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 2-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). researchgate.net The resulting 2-(2-fluorobenzylidene)malononitrile intermediate can then react with hydrazine. The reaction proceeds via Michael addition of hydrazine, followed by cyclization and elimination to yield the desired 3-amino-4-aryl-pyrazole scaffold. nih.gov

| Reaction Type | Key Precursors | General Mechanism | Adaptation for Target Compound |

| β-Ketonitrile Cyclization | β-Ketonitrile, Hydrazine | Condensation and intramolecular cyclization | Reaction of 3-(2-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate. |

| α,β-Unsaturated Nitrile Cyclization | α,β-Unsaturated Nitrile, Hydrazine | Michael addition followed by cyclization | Reaction of 2-(2-fluorobenzylidene)malononitrile with hydrazine hydrate. |

Novel and Optimized Synthetic Pathways to this compound

Modern synthetic chemistry focuses on improving reaction efficiency, reducing waste, and accessing complex molecules with high precision. For the synthesis of this compound, novel methods offer significant advantages over classical routes.

Transition-metal catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For synthesizing 4-arylpyrazoles, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective. researchgate.netarkat-usa.org

A strategic approach to this compound involves creating the pyrazole core first and then introducing the 2-fluorophenyl group at the C4 position. This can be achieved by starting with a 4-halo-1H-pyrazol-3-amine derivative. The amino group and the pyrazole N-H group would typically be protected (e.g., with Boc or Trityl groups) to prevent side reactions. The resulting protected 4-bromo- or 4-iodo-1H-pyrazol-3-amine can then undergo a Suzuki-Miyaura cross-coupling reaction with (2-fluorophenyl)boronic acid. researchgate.net This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., Pd(dppf)Cl₂), selectively forms the C-C bond at the C4 position. researchgate.net Subsequent deprotection yields the final product.

Alternatively, direct C-H activation/arylation is an increasingly important strategy that avoids the need for pre-halogenated starting materials. researchgate.netresearchgate.net Palladium catalysts can mediate the direct coupling of a C-H bond at the C4 position of a protected 3-aminopyrazole with an aryl halide like 1-bromo-2-fluorobenzene. researchgate.net The C4 position of the pyrazole ring is a nucleophilic center, making it amenable to this type of functionalization. researchgate.net

| Coupling Strategy | Starting Materials | Catalyst/Reagents | Key Advantage |

| Suzuki-Miyaura Coupling | Protected 4-halo-1H-pyrazol-3-amine, (2-Fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base | High yields and functional group tolerance. |

| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole, Amines | Pd(dba)₂ or CuI, Ligand (e.g., tBuDavePhos) | Effective for C-N bond formation at the C4 position. nih.gov |

| Direct C-H Arylation | Protected 1H-pyrazol-3-amine, 1-Bromo-2-fluorobenzene | Pd catalyst, Ligand, Base | Atom economy; avoids pre-functionalization. researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. dergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. researchgate.netmonash.edu

The classical condensation reactions for pyrazole synthesis are particularly well-suited for microwave assistance. The one-pot, three-component reaction of an aldehyde, malononitrile, and hydrazine to form aminopyrazoles can be completed in minutes with excellent yields under microwave irradiation. monash.edu For the target compound, a mixture of 2-fluorobenzaldehyde, malononitrile, and hydrazine hydrate in a solvent like ethanol (B145695) could be irradiated in a dedicated microwave reactor. dergipark.org.trmdpi.com This approach significantly enhances the efficiency of the synthesis. monash.edu Similarly, the cyclocondensation of a β-ketonitrile with hydrazine is also readily accelerated by microwave heating. researchgate.net

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate to Good | General Condensation Protocols chim.it |

| Microwave Irradiation | 2-20 minutes | Good to Excellent | Microwave-Assisted Protocols dergipark.org.trmonash.edu |

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, easier scalability, and faster reaction optimization. biotech-spain.com This technology is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. mit.edu

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. galchimia.comrsc.org A well-documented flow process involves a two-step sequence starting from an acetophenone (B1666503). galchimia.comselectscience.net First, the acetophenone is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a heated reactor coil to form an intermediate enaminone. This stream is then mixed with a solution of hydrazine in a second reactor coil, where cyclization occurs to form the pyrazole. galchimia.com

To produce a compound related to the target, one could envision using 2-fluoroacetophenone as the starting material. This would proceed through a 3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one (B8776575) intermediate, which upon reaction with hydrazine, would yield 3-(2-fluorophenyl)-1H-pyrazole. While this specific route leads to a different isomer, the principle demonstrates the feasibility of using fluorinated precursors in flow systems. galchimia.com Adapting this to generate the desired 4-(2-fluorophenyl) isomer would require a different flow setup, likely involving the continuous mixing of a stream of a precursor like 2-(2-fluorobenzylidene)malononitrile with a hydrazine solution in a heated microreactor. The short residence times and precise temperature control in a flow reactor can improve the yield and purity of the final product. mit.edugalchimia.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of pyrazole derivatives aims to create more sustainable chemical processes. nih.gov Key objectives include the reduction or elimination of hazardous substances, designing safer chemical products, minimizing waste, and utilizing renewable resources and energy-efficient methods. nih.gov For compounds structurally similar to this compound, green approaches often involve multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step. nih.govmdpi.com Alternative energy sources like microwave irradiation and ultrasound are also pivotal in promoting reactions under milder conditions and in shorter timeframes. nih.govresearchgate.net

A primary goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. For the synthesis of pyrazole derivatives, several solvent-free or reduced-solvent techniques have been successfully employed, offering significant environmental and economic advantages.

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often allowing them to proceed without a solvent. nih.gov For instance, the synthesis of various tetra-substituted pyrazoles has been achieved with high yields (68.4% to 90.1%) using microwave irradiation in ethanol, which is considered a greener solvent than many traditional organic solvents. mdpi.com This method not only reduces reaction times dramatically compared to conventional heating but also often leads to cleaner reactions with higher yields. mdpi.com While a specific protocol for this compound is not documented, the successful microwave-assisted synthesis of other N-arylpyrazoles and aminopyrazoles suggests its potential applicability. rsc.orgnih.gov For example, the synthesis of 4-amino-3-cyano-N-arylpyrazoles has been efficiently achieved using microwave activation for the key Thorpe–Ziegler cyclization step. rsc.org

Ultrasound-Assisted Synthesis in Green Solvents: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature "hot spots," which can significantly enhance reaction rates. nih.gov This technique has been used for the one-pot, three-component synthesis of various aminopyrazole derivatives in green solvents like water or ethanol-water mixtures. researchgate.netnih.gov The use of ultrasound often leads to shorter reaction times, milder conditions, and excellent product yields, aligning well with green chemistry principles. nih.gov

The following table summarizes comparative data for pyrazole synthesis, illustrating the benefits of reduced solvent or solvent-free methods for analogous compounds.

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Piperidine | Ethanol | 8-10 hours | Moderate | mdpi.com |

| Microwave Irradiation | None | Ethanol | 5-6 minutes | >85% | mdpi.com |

| Ultrasound Irradiation | None | Water/PEG-400 | 20-30 minutes | >90% | |

| L-Proline Catalysis | L-Proline | Ethanol | 5 hours | ~80% | nih.gov |

This table presents generalized data for the synthesis of substituted pyrazoles to illustrate the advantages of green methodologies, as specific comparative data for this compound is not available.

The design and use of efficient and recyclable catalysts are central to sustainable synthesis. In pyrazole chemistry, a shift from stoichiometric reagents to catalytic systems, particularly heterogeneous and biocatalysts, is a key trend.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Various heterogeneous catalysts have been developed for pyrazole synthesis, including:

Magnetic Nanoparticles: Catalysts based on a magnetic core (e.g., Fe₃O₄ or MnFe₂O₄) coated with a catalytic layer offer high surface area and superparamagnetic properties, allowing for easy recovery with an external magnet. mdpi.com For example, a magnetic aminated starch biocatalyst has been used for the three-component synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives in ethanol at 40°C, with yields between 85-93%. mdpi.com

Supported Acid Catalysts: Materials like silica-supported sulfuric acid or polymer-bound p-toluenesulfonic acid serve as solid acid catalysts that are less corrosive and easier to handle than their homogeneous counterparts. thieme-connect.com

Metal-Organic Frameworks (MOFs): These porous materials can be designed with specific catalytic sites and have been explored for various organic transformations, including the synthesis of heterocyclic compounds.

Biocatalysts and Organocatalysts: The use of enzymes or small organic molecules as catalysts represents a highly sustainable approach.

Organocatalysts: Simple amino acids like L-proline have been shown to be effective, non-toxic, and inexpensive catalysts for multicomponent reactions that form pyrazole-containing fused rings. nih.gov

Biocatalysts: The use of biological materials, such as the magnetic aminated starch mentioned above, combines the principles of biocatalysis and heterogeneous catalysis, offering a green and recyclable catalytic system. mdpi.com

The table below details various sustainable catalysts used in the synthesis of pyrazole derivatives structurally related to the target compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Reference |

| Magnetic Nanoparticle | Magnetic Aminated Starch (MAST) | Three-component condensation | Recyclable, high yield, mild conditions | mdpi.com |

| Organocatalyst | L-Proline | Three-component reaction | Inexpensive, non-toxic, biodegradable | nih.gov |

| Heterogeneous Lewis Acid | CeO₂/SiO₂ | Multicomponent reaction | Reusable, effective in water | thieme-connect.com |

| Ionic Liquid | [N-CH₂CO₂H-3-pic]⁺HSO₄⁻ | Pseudo five-component reaction | Green solvent, promotes reaction under ultrasound | researchgate.net |

Note: The examples provided are for the synthesis of structurally related 4-aryl-pyrazoles and pyrazolone (B3327878) derivatives due to the absence of specific literature on catalyst design for this compound.

Mechanistic Investigations and Reaction Dynamics of 4 2 Fluorophenyl 1h Pyrazol 3 Amine Transformations

Probing Reaction Pathways in the Formation of 4-(2-fluorophenyl)-1H-pyrazol-3-amine

The formation of the this compound scaffold is most commonly achieved through the condensation of a β-ketonitrile precursor, specifically (2-fluorophenyl)malononitrile or its synthetic equivalent, with hydrazine (B178648). This reaction is a variant of the well-established Knorr pyrazole (B372694) synthesis and proceeds via a defined sequence of nucleophilic addition and cyclization steps.

The rate-determining step can shift depending on the pH of the medium. researchgate.net Under neutral or basic conditions, the initial nucleophilic attack of hydrazine on the carbonyl or nitrile group is often rapid, and the subsequent intramolecular cyclization and dehydration/aromatization becomes rate-limiting. In acidic conditions, the concentration of the free, unprotonated hydrazine nucleophile decreases, which can make the initial addition the slower, rate-determining step.

Substituent effects play a crucial role. The presence of the electron-withdrawing 2-fluorophenyl group at the α-position of the nitrile precursor enhances the electrophilicity of the adjacent carbon, potentially accelerating the initial nucleophilic attack by hydrazine. However, the same group can influence the acidity of protons involved in subsequent tautomerization and dehydration steps. Studies on related systems have shown that reaction rates can vary by as much as 1000-fold depending on the electronic properties of substituents on the precursors. researchgate.net

| Parameter | Influencing Factor | Observed Effect on Rate |

| Reaction Order | Concentration of β-ketonitrile | First Order |

| Concentration of Hydrazine | First Order | |

| pH | Acidic Medium | Can decrease the rate by protonating hydrazine |

| Basic Medium | Can increase the rate of deprotonation in the final aromatization step | |

| Substituents | Electron-withdrawing group (e.g., 2-fluorophenyl) on ketonitrile | Increases electrophilicity of carbonyl/nitrile carbon, potentially accelerating initial attack |

| Temperature | Increased Temperature | Generally increases the reaction rate (Arrhenius behavior) |

This interactive table summarizes the key kinetic influences on the formation of the pyrazole ring. Data is generalized from studies of Knorr-type pyrazole syntheses. researchgate.net

The reaction pathway from a β-ketonitrile and hydrazine to the final 3-aminopyrazole (B16455) product involves several well-defined intermediates and transition states. The primary route is initiated by a nucleophilic attack of a hydrazine nitrogen atom onto the electrophilic carbon of one of the nitrile groups of (2-fluorophenyl)malononitrile.

This initial attack proceeds through a tetrahedral transition state to form an acyclic amidine intermediate. Spectroscopic and computational studies on analogous pyrazole syntheses have provided evidence for such transient species. researchgate.netnih.gov This intermediate exists in equilibrium with its starting materials.

This non-aromatic cyclic intermediate rapidly undergoes tautomerization and aromatization to yield the stable this compound. This final step is often facilitated by proton transfer, which can be solvent-mediated, to achieve the thermodynamically favored aromatic system. mdpi.com The isolation of acyclic hydrazone or diacetate intermediates in related carbohydrate-based pyrazole syntheses provides strong experimental support for this stepwise mechanism. nih.gov

Mechanistic Aspects of Reactivity of this compound

The reactivity of this compound is governed by the interplay of its three key structural components: the electron-rich pyrazole ring, the nucleophilic exocyclic amino group at C3, and the substituted phenyl ring at C4.

The pyrazole ring is inherently π-excessive and thus activated towards electrophilic aromatic substitution (SEAr). Theoretical and experimental studies consistently show that substitution occurs preferentially at the C4 position, as attack at C3 or C5 would disrupt the aromatic sextet through a highly unstable azomethine-type cationic intermediate. arkat-usa.org In the case of this compound, the C4 position is already occupied.

Therefore, electrophilic attack on the pyrazole ring itself is disfavored. Instead, the directing effects of the substituents govern the reactivity. The 3-amino group is a powerful activating, ortho, para-directing group. The 4-(2-fluorophenyl) group is a deactivating, ortho, para-directing group due to the inductive effect of fluorine.

The most likely position for electrophilic attack is the C5 position of the pyrazole ring. This position is ortho to the strongly activating 3-amino group, making it the most electron-rich and nucleophilic site on the heterocyclic core. Reactions such as halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS) are known to proceed regioselectively at the C4 position of unsubstituted 3-aminopyrazoles, but with a blocked C4, substitution is directed to C5. beilstein-archives.orgresearchgate.net Vilsmeier-Haack formylation, another common electrophilic substitution, would also be expected to occur at the C5 position. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

| Electrophilic Reagent | Predicted Major Product | Activating/Directing Group |

| N-Bromosuccinimide (NBS) | 5-Bromo-4-(2-fluorophenyl)-1H-pyrazol-3-amine | 3-Amino group (ortho direction) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-4-(2-fluorophenyl)-1H-pyrazol-3-amine | 3-Amino group (ortho direction) |

| Vilsmeier Reagent (POCl₃/DMF) | 5-Formyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine | 3-Amino group (ortho direction) |

This interactive table predicts the regioselectivity of common electrophilic aromatic substitution reactions on the title compound.

The exocyclic amino group at the C3 position is a primary nucleophilic center in the molecule. researchgate.net It readily reacts with a wide range of electrophiles. This reactivity is fundamental to its use as a building block in medicinal and materials chemistry. researchgate.net

Common transformations involving the amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).

Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.

Alkylation: While N-alkylation of the ring nitrogens is also possible, reaction with alkyl halides can occur at the exocyclic amine, particularly if the ring nitrogens are sterically hindered or electronically deactivated.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

Cyclocondensation: As a bifunctional nucleophile (in conjunction with the ring nitrogen or C4/C5 positions), the aminopyrazole can react with 1,3-dielectrophiles (e.g., β-diketones, α,β-unsaturated ketones) to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.itnih.gov The regioselectivity of these reactions depends on whether the ring nitrogen or the exocyclic amine initiates the attack. nih.gov

This compound possesses multiple sites for protonation and deprotonation, making its reactivity highly dependent on the pH of the surrounding medium. The molecule exhibits amphoteric properties due to the presence of both acidic and basic centers. mdpi.com

Basic Centers (Protonation): The most basic site in the molecule is the pyridine-like nitrogen atom at the N2 position of the pyrazole ring. mdpi.com The exocyclic 3-amino group is also basic, though generally less so than the N2 nitrogen. In acidic media, the molecule will exist predominantly as a cation, protonated at N2. This protonation significantly deactivates the pyrazole ring towards electrophilic attack by introducing a positive charge and withdrawing electron density.

Acidic Center (Deprotonation): The pyrrole-like nitrogen at the N1 position bears a proton that is acidic and can be removed by a base. Deprotonation generates a pyrazolate anion, which is a much stronger nucleophile than the neutral molecule. This anionic form is highly reactive towards electrophiles like alkyl or acyl halides at the N1 position.

These equilibria are also linked to annular tautomerism, where the N1-H proton can migrate to the N2 position. For 3-aminopyrazoles, the 3-amino tautomer is generally predicted to be more stable than the 5-amino tautomer. mdpi.comresearchgate.net The position of this equilibrium can be influenced by substituents, solvent, and physical state (solution vs. solid). researchgate.net The specific tautomer present influences the precise location of the acidic and basic sites and thus the molecule's reactivity profile.

| Site | Type | pKa (Predicted) | Effect of Protonation/Deprotonation on Reactivity |

| N1-H | Acidic (Pyrrole-like) | ~15.3 chemicalbook.comguidechem.comchemicalbook.com | Deprotonation creates a potent N-nucleophile (pyrazolate anion). |

| N2 | Basic (Pyridine-like) | ~3-4 | Protonation deactivates the ring towards electrophilic attack. |

| 3-NH₂ | Basic (Exocyclic Amine) | ~2-3 | Protonation deactivates the nucleophilicity of the amino group. |

This interactive table outlines the acid-base properties of the functional groups in the title compound, with pKa values estimated based on unsubstituted 3-aminopyrazole. chemeo.comorganicchemistrydata.org

Isotopic Labeling Studies for Elucidating Reaction Mechanisms Involving this compound

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracing the fate of atoms throughout a transformation. In the study of this compound, the strategic replacement of specific atoms with their heavier, stable isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) can provide invaluable insights into reaction pathways, transition states, and the dynamics of bond formation and cleavage.

One of the primary applications of isotopic labeling in the context of this compound transformations is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org A significant KIE is often observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, in a hypothetical proton transfer step involving the amine group or the pyrazole ring N-H, substituting hydrogen with deuterium would be expected to slow down the reaction rate. The magnitude of this effect can help to confirm whether C-H or N-H bond cleavage is kinetically significant.

For example, consider a hypothetical electrophilic substitution reaction at the C5 position of the pyrazole ring. To determine if the initial deprotonation of the N1-H is the rate-limiting step, a kinetic isotope effect study could be performed. The reaction would be carried out with both the standard this compound and its N1-deuterated analogue. A comparison of the reaction rates would provide insight into the mechanism.

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | 1.5 x 10⁻⁴ | 1.2 |

| 4-(2-fluorophenyl)-1-deutero-1H-pyrazol-3-amine | 1.25 x 10⁻⁴ |

In this hypothetical scenario, the small KIE of 1.2 suggests that the N-H bond is not significantly broken in the rate-determining step of the reaction. This might point towards a mechanism where the attack of the electrophile is the slower step.

Furthermore, ¹⁵N labeling can be employed to trace the involvement of the nitrogen atoms of the pyrazole ring and the exocyclic amine group in various transformations, such as ring-opening and rearrangement reactions. rsc.org By synthesizing this compound with ¹⁵N at a specific position (e.g., the N1 or N2 of the pyrazole, or the exocyclic amino group), the position of the label in the final product can be determined using techniques like ¹⁵N NMR spectroscopy or mass spectrometry. This can unambiguously distinguish between different proposed mechanistic pathways.

Consider a hypothetical rearrangement reaction where the exocyclic amino group could potentially migrate. By using ¹⁵N-labeled this compound, the final position of the labeled nitrogen would confirm or rule out such a migration.

| Starting Material | Observed Product | Conclusion |

|---|---|---|

| 4-(2-fluorophenyl)-1H-pyrazol-3-(¹⁵N)-amine | Product with ¹⁵N incorporated into the pyrazole ring | Rearrangement involving the exocyclic amino nitrogen has occurred. |

| 4-(2-fluorophenyl)-1H-pyrazol-3-(¹⁵N)-amine | Product with ¹⁵N remaining in an exocyclic position | No migration of the exocyclic amino group. |

These isotopic labeling studies, often complemented by computational chemistry, provide a detailed picture of the reaction dynamics at a molecular level. researchgate.net The data gathered from such experiments are crucial for a comprehensive understanding of the transformations of this compound, enabling the optimization of reaction conditions and the design of novel synthetic routes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Fluorophenyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for 4-(2-fluorophenyl)-1H-pyrazol-3-amine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full characterization of this compound would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the 2-fluorophenyl ring would appear as complex multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom. The lone proton on the pyrazole (B372694) ring (H-5) would likely appear as a singlet. The protons of the amine (NH₂) and the pyrazole NH group would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the fluorine atom introduces C-F coupling, which is observable as splitting of the carbon signals. For instance, the carbon directly bonded to fluorine (C-2' of the phenyl ring) would exhibit a large one-bond coupling constant (¹J C-F), while carbons two or three bonds away would show smaller couplings (²J C-F, ³J C-F) . These couplings are diagnostic for confirming the position of the fluorine substituent on the phenyl ring.

¹⁹F NMR is also highly informative for fluorinated compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| Pyrazole H-5 | 7.5 - 8.0 (singlet) | 125 - 135 | HMBC to C-3, C-4 |

| Pyrazole NH | 11.0 - 13.0 (broad s) | - | - |

| Amine NH₂ | 4.5 - 5.5 (broad s) | - | - |

| Phenyl H-3' | 7.0 - 7.5 (multiplet) | 128 - 132 (d, J C-F) | COSY to H-4', H-5' |

| Phenyl H-4' | 7.0 - 7.5 (multiplet) | 123 - 128 (d, J C-F) | COSY to H-3', H-5' |

| Phenyl H-5' | 7.0 - 7.5 (multiplet) | 128 - 132 (d, J C-F) | COSY to H-3', H-4', H-6' |

| Phenyl H-6' | 7.0 - 7.5 (multiplet) | 115 - 120 (d, J C-F) | COSY to H-5' |

| Pyrazole C-3 | - | 145 - 155 | HMBC from H-5, NH₂ |

| Pyrazole C-4 | - | 110 - 120 | HMBC from H-5, Phenyl Protons |

| Pyrazole C-5 | - | 125 - 135 | HMBC from H-5 |

| Phenyl C-1' | - | 120 - 125 (d, J C-F) | HMBC from Phenyl Protons |

| Phenyl C-2' | - | 158 - 162 (d, ¹J C-F) | HMBC from H-3', H-6' |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between the adjacent protons on the fluorophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would be used to assign the signals for the protonated carbons, such as C-5 of the pyrazole ring and the CH groups of the phenyl ring chemsrc.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the pyrazole H-5 proton and carbons C-3 and C-4, as well as between the phenyl protons and the pyrazole C-4, confirming the attachment point of the phenyl ring .

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solids nih.gov. For pyrazole derivatives, ssNMR is particularly useful for studying tautomerism and hydrogen bonding in the solid state, which may differ from the solution phase chemicalbook.com. A ¹³C CPMAS experiment on this compound could reveal information about molecular packing and the presence of different polymorphs. ¹⁵N and ¹⁹F ssNMR could also provide valuable data on the electronic environment and intermolecular interactions within the crystal lattice chemicalbook.com.

Vibrational Spectroscopy Methods (IR, Raman) for Structural Analysis of this compound

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of both the pyrazole ring and the 3-amino group would appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of structural information, including C=N and C=C stretching vibrations of the pyrazole and phenyl rings (approx. 1500-1620 cm⁻¹), N-H bending (approx. 1600 cm⁻¹), and the characteristic C-F stretching vibration, which is typically strong and found in the 1200-1250 cm⁻¹ region chemsrc.com.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, making it a useful technique for analyzing the skeletal structure of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch (Amine, Pyrazole NH) | 3200 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C / C=N Stretch (Aromatic Rings) | 1500 - 1620 | Strong |

| N-H Bend | 1580 - 1650 | Medium - Strong |

| C-N Stretch | 1300 - 1380 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm). For this compound (C₉H₈FN₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass chemsrc.com. This is an essential step in confirming the identity of a newly synthesized compound.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting pattern of fragment ions provides valuable structural clues. The fragmentation of the pyrazole core is well-studied. Common fragmentation pathways for pyrazoles include the loss of small, stable molecules like HCN or N₂.

For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺•). Key fragmentation pathways would likely involve:

Cleavage of the fluorophenyl group from the pyrazole core.

Loss of HCN from the pyrazole ring, a characteristic fragmentation for this heterocycle.

Fission of the pyrazole ring itself.

Loss of the amino group or related fragments.

Analyzing these fragments allows chemists to piece together the different components of the molecule, corroborating the structure determined by NMR.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₉FN₃⁺ | 178.0775 | Protonated Molecular Ion (for HRMS) |

| [M]⁺• | C₉H₈FN₃⁺• | 177.0702 | Molecular Ion |

| [M-HCN]⁺• | C₈H₇FN₂⁺• | 150.0617 | Loss of hydrogen cyanide from pyrazole ring |

| [M-N₂H]⁺ | C₉H₇F⁺ | 122.0532 | Loss of diazenyl radical |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0348 | 2-fluorophenyl cation |

X-ray Crystallography for Precise Structural Determination of this compound

No crystallographic information files (CIF) or published structural reports for this compound are available.

Single Crystal X-ray Diffraction Studies

There are no published studies detailing the single crystal X-ray diffraction analysis of this compound. Consequently, crucial data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound remain undetermined.

Hirshfeld Surface Analysis for Intermolecular Interactions

Without a determined crystal structure, a Hirshfeld surface analysis, which is essential for the detailed investigation of intermolecular interactions within the crystal lattice, cannot be performed.

Chromatographic Techniques for Purification and Analysis of this compound

While general chromatographic principles can be applied to pyrazole-containing compounds, specific, validated methods for this compound have not been reported in the literature.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific HPLC methods, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound, have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

There are no established GC-MS methods for the purity assessment of this compound. Information regarding appropriate columns, temperature programming, and mass spectrometry parameters is not available.

Computational and Theoretical Chemistry Investigations of 4 2 Fluorophenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations on 4-(2-fluorophenyl)-1H-pyrazol-3-amine Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

A typical DFT study begins with geometry optimization to find the lowest energy arrangement of atoms, known as the ground state geometry. For this compound, calculations would likely employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to accurately account for electron correlation and polarization. nih.govjcsp.org.pk The output of these calculations provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For pyrazole (B372694) derivatives, DFT has been successfully used to predict geometries that show excellent agreement with experimental data from X-ray crystallography. nih.govnih.gov

Furthermore, DFT calculations yield the total electronic energy, heats of formation, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Varies (reported in Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 3.0 to 5.0 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 1.0 to 4.0 Debye |

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally intensive, approach. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and can offer higher accuracy for certain electronic properties.

For this compound, ab initio calculations could be used to refine the energies obtained from DFT and to predict properties like ionization potentials, electron affinities, and electronic excitation energies with greater precision. These methods are particularly valuable for benchmarking the results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are especially strong.

Conformational Analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved by rotation around single bonds.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. For this compound, a key conformational variable is the dihedral angle between the plane of the pyrazole ring and the plane of the 2-fluorophenyl ring.

By systematically rotating this bond and calculating the molecule's energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the energy barriers (transition states) that must be overcome for the molecule to convert between these conformers. This analysis reveals the most likely shapes the molecule will adopt. For similar bi-aryl pyrazole structures, the dihedral angles between rings are found to be non-planar, often ranging from 20° to 60°, due to steric and electronic interactions. nih.govnih.gov

The presence of a fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the conformational preferences of this compound. This influence stems from several factors:

Steric Hindrance: The fluorine atom is larger than a hydrogen atom, leading to increased steric repulsion with the adjacent pyrazole ring. This steric clash would likely favor a non-planar conformation, increasing the dihedral angle to minimize repulsion.

Electronic Effects: Fluorine is highly electronegative, which can lead to dipole-dipole interactions or the formation of weak intramolecular hydrogen bonds (e.g., between the fluorine and a hydrogen on the pyrazole's amino group or ring). These interactions can stabilize specific rotational conformations.

Computational analysis allows for the precise quantification of these effects on the rotational energy barrier and the relative stability of different conformers.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations typically model molecules in a static, gas-phase environment (at 0 Kelvin), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time in more realistic environments. mdpi.com

MD simulations model the movements of atoms by solving Newton's equations of motion. The forces between atoms are described by a "force field," a set of parameters that approximate the potential energy of the system. These simulations can track the trajectory of a molecule over nanoseconds or longer, revealing how it behaves in different solvents (like water) or when interacting with other molecules, such as a biological receptor.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: MD can show how the molecule samples different conformations at a given temperature, confirming the stable conformers predicted by PES mapping and revealing the dynamics of transitions between them.

Analyze Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how solvent interactions, such as hydrogen bonding, influence its structure and dynamics.

Study Ligand-Receptor Interactions: If the molecule is a potential drug candidate, MD simulations are crucial for understanding the stability of its binding to a target protein, showing how the ligand and protein adapt to each other over time. mdpi.com The stability of such complexes is often evaluated by monitoring the root-mean-square deviation (RMSD) over the simulation time.

Prediction of Spectroscopic Parameters using Computational Methods for this compound

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. These predictions are often compared with experimental data to validate both the computational model and the experimental findings.

For the related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations have been employed to predict its vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.com The optimized molecular structure is determined using methods like B3LYP with a suitable basis set, such as 6-311+G(2d,p). tandfonline.com

Vibrational Frequencies (FT-IR): The theoretical vibrational spectrum can be calculated to assign the observed bands in the experimental FT-IR spectrum. For the isomeric pyrazole derivative, a detailed analysis of the vibrational modes has been performed. tandfonline.com Key vibrational modes include the stretching and bending of N-H, C-H, C=C, C-N, and C-F bonds. The calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are crucial for assigning the signals in the experimental NMR spectra, providing a detailed picture of the chemical environment of each atom within the molecule.

While specific calculated data for this compound is not available, the following table presents a hypothetical representation of predicted spectroscopic data based on typical results for similar pyrazole derivatives.

| Spectroscopic Parameter | Predicted Value Range | Notes |

| FT-IR (cm⁻¹) | ||

| N-H Stretching | 3400-3500 | Typically appears as a sharp or broad band. |

| Aromatic C-H Stretching | 3000-3100 | Multiple weak to medium bands. |

| C=C Stretching (Aromatic) | 1450-1600 | Characteristic of the phenyl and pyrazole rings. |

| C-N Stretching | 1250-1350 | Involves the pyrazole ring structure. |

| C-F Stretching | 1100-1200 | Strong absorption band. |

| ¹H NMR (ppm) | ||

| N-H (pyrazole) | 11.0-13.0 | Chemical shift can be solvent dependent. |

| Aromatic C-H | 7.0-8.0 | Complex multiplet patterns due to coupling. |

| N-H (amine) | 5.0-6.0 | Broad singlet, position can vary. |

| ¹³C NMR (ppm) | ||

| Aromatic C-F | 158-165 (d, ¹JCF) | Large coupling constant is characteristic. |

| Aromatic C | 115-140 | Multiple signals for the phenyl and pyrazole rings. |

This table is illustrative and represents typical value ranges for similar compounds. Actual values for this compound would require specific DFT calculations.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For the analogous compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine, FMO analysis has been performed using computational methods. tandfonline.com The distribution of the HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The molecular electrostatic potential (MEP) map is another useful tool derived from computational calculations. It illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Below is a representative data table of calculated reactivity descriptors, based on values reported for similar pyrazole structures.

| Reactivity Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.0 to -6.0 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| Energy Gap | ΔE | 3.0 to 5.0 |

| Ionization Potential | I | 5.0 to 6.0 |

| Electron Affinity | A | 1.0 to 2.0 |

| Electronegativity | χ | 3.0 to 4.0 |

| Chemical Hardness | η | 1.5 to 2.5 |

| Chemical Softness | S | 0.4 to 0.7 |

| Electrophilicity Index | ω | 1.5 to 3.0 |

This table provides an illustrative range of values based on computational studies of related pyrazole derivatives. Specific calculations are needed for this compound.

Chemical Reactivity and Derivatization Studies of 4 2 Fluorophenyl 1h Pyrazol 3 Amine

Functionalization at the Amine Group of 4-(2-fluorophenyl)-1H-pyrazol-3-amine

The primary amino group at the C3 position of the pyrazole (B372694) ring is a key handle for derivatization, behaving as a typical nucleophile. Its reactivity allows for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and diazotization.

The nucleophilic character of the 3-amino group facilitates its reaction with various electrophilic reagents, including acyl chlorides, acid anhydrides, and alkyl halides. These reactions, known as acylation and alkylation, are fundamental for extending the molecular framework. researchgate.netlibretexts.orgorganicchemistrytutor.comwikipedia.org

Acylation: The reaction with acylating agents introduces an acyl group (-C(O)R) onto the amine, forming an amide linkage. This transformation is often carried out to synthesize N-acetyl pyrazole derivatives. researchgate.net For example, reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base leads to the corresponding N-acyl derivative. The introduction of a carbonyl group as a substituent generally makes the compound less reactive toward further electrophilic reactions. organicchemistrytutor.com Green chemistry approaches for the synthesis of N-acyl pyrazoles, utilizing methods like ball milling, have also been explored to improve yields and reproducibility under solvent-free conditions. rsc.orgresearchgate.net

Alkylation: Similarly, alkylation introduces an alkyl group onto the amino function. This can be achieved using alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation, where the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to achieve mono-alkylation selectively.

Table 1: Representative Acylation and Alkylation Reactions on Aminopyrazole Scaffolds

| Reagent Type | Example Reagent | Product Type | Typical Conditions |

| Acid Chloride | Acetyl chloride | N-acetyl pyrazole | Base (e.g., pyridine, triethylamine), inert solvent |

| Acid Anhydride | Acetic anhydride | N-acetyl pyrazole | Base or acid catalyst, neat or in solvent |

| Alkyl Halide | Methyl iodide | N-methyl pyrazole | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govunb.ca

Table 2: General Scheme for Diazotization and Azo Coupling

| Step | Reaction Name | Reagents | Key Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl (aq) | Pyrazole diazonium salt |

| 2 | Azo Coupling | Electron-rich compound (e.g., 2-naphthol) | Azo dye |

Reactions Involving the Pyrazole Ring System of this compound

The pyrazole ring itself is an aromatic heterocycle and is susceptible to electrophilic substitution. globalresearchonline.net The directing effects of the existing substituents—the amino group at C3 and the 2-fluorophenyl group at C4—influence the regioselectivity of these reactions. The C5 position is the most probable site for electrophilic attack.

Halogenation: The direct C-H halogenation of the pyrazole ring is a common strategy for introducing functional handles for further derivatization. For 3-aryl-1H-pyrazol-5-amines, electrophilic halogenation occurs selectively at the C4 position. beilstein-archives.orgresearchgate.net This transformation can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as safe and readily available halogenating agents under mild, often metal-free, conditions at room temperature. beilstein-archives.orgresearchgate.netresearchgate.net

Nitration: Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, typically at the C4 position. nih.gov This is an electrophilic aromatic substitution reaction carried out with nitrating agents like fuming nitric acid or mixtures of nitric and sulfuric acid. researchgate.net However, these harsh acidic conditions can sometimes lead to low selectivity, especially in phenyl-substituted pyrazoles where nitration of the phenyl ring can also occur. researchgate.net More recently, versatile N-nitropyrazole-based reagents have been developed that act as controllable sources of the nitronium ion, enabling milder and more selective nitration of a broad range of aromatic and heteroaromatic substrates. acs.org The direct nitration of primary amines is generally challenging as the acidic conditions lead to the formation of an unreactive ammonium salt. core.ac.ukresearchgate.net

The halogenated pyrazole derivatives synthesized in the previous step are valuable precursors for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for creating C-C bonds. nih.govnih.gov It involves the reaction of a halo-pyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.net This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the C5 position of the pyrazole core. nih.govrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. nih.gov

Other cross-coupling reactions, such as the Sonogashira reaction (coupling with terminal alkynes), can also be employed to further diversify the pyrazole scaffold, demonstrating the utility of the halogenated intermediates. nih.govnih.gov

Table 3: Suzuki-Miyaura Coupling of a Model 5-Iodo-Pyrazole

| Boronic Acid | Catalyst System | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | 5-(4-Methoxyphenyl)-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | 5-(Thiophen-2-yl)-4-(2-fluorophenyl)-1H-pyrazol-3-amine |

Exploration of the 2-fluorophenyl Moiety's Reactivity in this compound

The 2-fluorophenyl group attached to the pyrazole ring presents another site for modification, primarily through nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group (in this case, the fluoride (B91410) ion) on an aromatic ring. youtube.com

Traditionally, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The 2-fluorophenyl moiety in the title compound is relatively electron-neutral, making classical SNAr challenging. However, modern synthetic methods have enabled the nucleophilic substitution of unactivated fluoroarenes. One such approach involves organic photoredox catalysis, which can mediate the defluorination and subsequent coupling with various nucleophiles, such as azoles or carboxylic acids, under mild conditions. nih.gov This strategy allows for the late-stage functionalization of complex molecules and the construction of valuable C-N and C-O bonds by replacing the fluorine atom. nih.gov While the pyrazole ring itself has a moderate π-excess character that can disfavor nucleophilic attack, the development of specialized catalytic systems continues to expand the scope of these transformations. encyclopedia.pub

An article focusing solely on the chemical compound “this compound” is not feasible based on the currently available scientific literature. Searches for this specific compound did not yield dedicated studies on its chemical reactivity, derivatization, or its use as a precursor for complex scaffolds.

The available research focuses on broader categories of pyrazole derivatives and does not provide the specific data required to generate a thorough and informative article on this compound itself. General methodologies for the synthesis and functionalization of pyrazoles are well-documented, but specific examples and detailed research findings concerning this particular compound are absent from the reviewed sources.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, which includes sections on the regioselective functionalization of the fluorophenyl ring and the synthesis of advanced building blocks from this compound.

Advanced Applications of 4 2 Fluorophenyl 1h Pyrazol 3 Amine in Synthetic Chemistry and Catalysis

Role of 4-(2-fluorophenyl)-1H-pyrazol-3-amine as a Ligand Precursor in Coordination Chemistry

The amine and pyrazole (B372694) nitrogen atoms on this compound make it a potential candidate for forming Schiff base ligands upon condensation with aldehydes or ketones. Such ligands could theoretically coordinate with various metal centers. However, a detailed search of the scientific literature did not yield any specific studies on this compound's use as a ligand precursor.

Design and Synthesis of Metal Complexes with this compound Derived Ligands

There are no specific research findings on the design or synthesis of metal complexes involving ligands explicitly derived from this compound.

Catalytic Activity of Metal Complexes Derived from this compound

No studies documenting the catalytic activity of metal complexes derived from this compound were found. Consequently, no data on their performance in catalytic reactions is available.

Application of this compound as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The potential for this compound to be used as a chiral auxiliary or as a chiral building block in asymmetric synthesis has not been explored in the available scientific literature. There are no published methods or research findings related to this application.

Incorporation of this compound into Novel Organic Materials (Focus on synthetic methodology and structural role)

Research on the incorporation of this compound into novel organic materials, such as polymers or conjugated systems, appears to be an unexplored area.

Polymerization Studies Utilizing this compound Monomers

No literature was found describing the use of this compound as a monomer in polymerization studies.

Development of Conjugated Systems Featuring the this compound Unit

There are no published reports on the synthesis or properties of conjugated systems that specifically feature the this compound unit.

Future Research Directions and Emerging Trends for 4 2 Fluorophenyl 1h Pyrazol 3 Amine

Exploration of Sustainable Synthesis Routes with Reduced Environmental Impact

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. Future research will likely focus on developing more sustainable and environmentally friendly methods for the preparation of 4-(2-fluorophenyl)-1H-pyrazol-3-amine, moving away from traditional synthetic routes that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste.

Key areas of exploration in sustainable synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.govbeilstein-journals.orgnih.govdergipark.org.trmdpi.commdpi.com The application of microwave-assisted synthesis to the formation of the pyrazole ring in this compound and its derivatives can significantly improve the efficiency and environmental footprint of the process. For instance, the heterocyclocondensation of β-ketonitriles with hydrazines can be rapidly and efficiently achieved using microwave dielectric heating. nih.gov

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more benign alternatives is a cornerstone of green chemistry. Research is expected to focus on utilizing water, ethanol (B145695), or solvent-free conditions for the synthesis of this compound. nih.gov

Catalysis: The development of novel catalysts, including biocatalysts and reusable heterogeneous catalysts, can lead to more efficient and selective syntheses with reduced waste generation.

The adoption of these sustainable practices will not only minimize the environmental impact of producing this compound but also align with the growing demand for greener and more economical chemical manufacturing processes.

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, such as flow chemistry systems, offers numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. nih.govafinitica.com Future research will likely explore the adaptation of the synthesis of this compound and its derivatives to these automated platforms.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Milligram to kilogram | Microgram to multigram |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Limited | Precise control of temperature, pressure, and stoichiometry |

| Safety | Handling of potentially hazardous intermediates | In-situ generation and consumption of hazardous reagents |

| Scalability | Often requires re-optimization | Readily scalable by extending reaction time |

Flow chemistry, in particular, enables the precise control of reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and purity. nih.gov The ability to perform multi-step syntheses in a continuous fashion without the isolation of intermediates can significantly streamline the production of complex molecules derived from this compound. nih.govnih.govfigshare.comresearchgate.net This approach is particularly well-suited for the generation of compound libraries for drug discovery purposes. nih.gov

High-Throughput Screening of Derivatization Reactions of this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. researchgate.netnih.govwiley.com The this compound scaffold, with its reactive amine and pyrazole ring, is an ideal candidate for derivatization to generate diverse chemical libraries for HTS campaigns.

Future research in this area will focus on:

Parallel Synthesis: The development of parallel synthesis strategies to efficiently create libraries of this compound derivatives with a wide range of substituents.